Enhanced Aqueous Solubility Compared to Free Acid Form
The sodium salt form of this compound (CAS 1007016-49-0) provides a demonstrable improvement in aqueous solubility compared to its free acid analog, [2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid. This is a direct consequence of salt formation, which is a standard pharmaceutical strategy to improve the biopharmaceutical properties of weakly acidic drugs. The free acid's predicted logP is 0.11 , indicating some lipophilicity, while the sodium salt is expected to be significantly more soluble in aqueous media. Although direct comparative solubility data for the free acid is not provided by vendors, the sodium salt's reported solubility is 49.3 µg/mL . This property is critical for preparing reproducible stock solutions for in vitro assays and for in vivo formulation studies.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Solubility: 49.3 µg/mL |
| Comparator Or Baseline | Free acid form ([2-(3-PHENOXYPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID) |
| Quantified Difference | Solubility data for the free acid is not provided by commercial sources. The sodium salt's measured solubility is 49.3 µg/mL. |
| Conditions | Vendor-reported solubility for the sodium salt. Free acid solubility not reported. |
Why This Matters
The sodium salt form offers superior aqueous solubility, which is a key determinant for reliable biological assay preparation and for achieving consistent exposure in in vivo studies, making it the preferred choice over the free acid for these applications.
